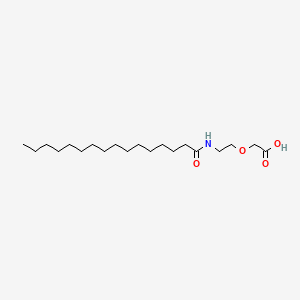
(2-((1-Oxohexadecyl)amino)ethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((1-Oxohexadecyl)amino)ethoxy)acetic acid is a chemical compound with the molecular formula C20H39NO4 and a molar mass of 357.53 g/mol It is characterized by the presence of a long hexadecyl chain, an amide group, and an ethoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((1-Oxohexadecyl)amino)ethoxy)acetic acid typically involves the reaction of hexadecanoic acid with ethylenediamine to form an intermediate amide. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-((1-Oxohexadecyl)amino)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
(2-((1-Oxohexadecyl)amino)ethoxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving lipid metabolism and membrane interactions.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of (2-((1-Oxohexadecyl)amino)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The long hexadecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The amide and ethoxyacetic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(2-((1-Oxooctadecyl)amino)ethoxy)acetic acid: Similar structure with an octadecyl chain instead of hexadecyl.
(2-((1-Oxododecyl)amino)ethoxy)acetic acid: Contains a dodecyl chain.
(2-((1-Oxotetradecyl)amino)ethoxy)acetic acid: Features a tetradecyl chain.
Uniqueness
(2-((1-Oxohexadecyl)amino)ethoxy)acetic acid is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties and biological activities. Its ability to integrate into lipid bilayers and participate in various chemical reactions makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
66654-00-0 |
|---|---|
Molecular Formula |
C20H39NO4 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-[2-(hexadecanoylamino)ethoxy]acetic acid |
InChI |
InChI=1S/C20H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-16-17-25-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
PQTYIEUPYGPQHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















